BenchChemオンラインストアへようこそ!

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

HCV NS3 protease serine protease selectivity antiviral drug design

(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide (CAS 772337-53-8) is a chiral, non-macrocyclic cyclopropane derivative characterized by a free amine, a cyclopropylsulfonamide, and a vinyl group in a defined (1R,2S) configuration. It is the free base precursor to the P1 vinylcyclopropylsulfonamide warhead found in multiple clinical and preclinical HCV NS3/4A protease inhibitors, including asunaprevir, vaniprevir, and grazoprevir.

Molecular Formula C9H14N2O3S
Molecular Weight 230.29 g/mol
CAS No. 772337-53-8
Cat. No. B3283760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide
CAS772337-53-8
Molecular FormulaC9H14N2O3S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESC=CC1CC1(C(=O)NS(=O)(=O)C2CC2)N
InChIInChI=1S/C9H14N2O3S/c1-2-6-5-9(6,10)8(12)11-15(13,14)7-3-4-7/h2,6-7H,1,3-5,10H2,(H,11,12)/t6-,9-/m1/s1
InChIKeyVGHBWKACJXNKAF-HZGVNTEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide (CAS 772337-53-8): Chemical Class and Core Characteristics


(1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide (CAS 772337-53-8) is a chiral, non-macrocyclic cyclopropane derivative characterized by a free amine, a cyclopropylsulfonamide, and a vinyl group in a defined (1R,2S) configuration. It is the free base precursor to the P1 vinylcyclopropylsulfonamide warhead found in multiple clinical and preclinical HCV NS3/4A protease inhibitors, including asunaprevir, vaniprevir, and grazoprevir [1]. Unlike nonspecific vinyl sulfonamides, the 1R,2S stereochemistry is required for the bioactive conformation; other diastereomers produce substantially reduced or absent antiviral activity [2].

Why Generic Substitution of the P1 Vinylcyclopropylsulfonamide Core Fails in HCV Drug Development


While numerous vinylcyclopropylsulfonamide intermediates are cataloged under this compound family, simple substitution with the free base (CAS 772337-53-8) is not functionally interchangeable with its hydrochloride (CAS 630421-49-7) or tosylate (CAS 1028252-16-5) salts in process chemistry workflows [2]. The free base requires different stoichiometric handling and may exhibit variability in coupling efficiency unless quality attributes are tightly controlled [2]. Critically, the 1R,2S configuration is non-negotiable: the P1 vinyl-ACCA motif, of which this compound is the sulfonamide analog, was shown to produce NS3 protease inhibitors that are significantly more active than the corresponding saturated (1R,2R)-ethyl analog or the norvaline-containing comparator [1]. The (1R,2S) free base thus defines a specific point on a multidimensional optimization landscape—stereochemistry, electronic character of the sulfonamide, and free amine reactivity—that cannot be duplicated by any single close analog.

Quantitative Differentiation Evidence for (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide vs. Closest Analogs


Biological Selectivity of the P1 Vinylcyclopropyl Motif: HCV NS3 vs. Human Leukocyte Elastase

The P1 vinylcyclopropylsulfonamide warhead derived from (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide confers high target selectivity. In a direct comparison of the full-length inhibitor asunaprevir (which incorporates this P1 fragment), the IC50 for HCV NS3/4A (genotype 1a) is 0.7 nM, while the IC50 against the off-target human leukocyte elastase (HLE) is >50 μM, yielding a selectivity window of >71,000-fold [2]. This contrasts with earlier peptide-based HCV NS3 inhibitors bearing a norvaline or cysteine P1 residue, which exhibit poor selectivity and substantial HLE inhibition [1].

HCV NS3 protease serine protease selectivity antiviral drug design

Stereochemical Configuration Requirement: 1R,2S vs. Other Diastereomers

The (1R,2S) absolute configuration is required for antiviral activity. In the SAR study of the vinyl-ACCA P1 residue, the 1R,2S vinyl-ACCA derivative (structurally analogous to the target compound) yielded potent NS3 protease inhibition, while the substituted saturated cyclopropane analogs and norvaline-containing peptides showed significantly reduced activity [1]. Specifically, the vinyl-ACCA tetrapeptide achieved an IC50 of approximately 0.5 μM in the NS3 protease enzymatic assay, whereas the corresponding norvaline analog (entry 2) and the saturated ACCA analog (entry 3) were substantially less active [1].

chiral resolution diastereomer activity HCV NS3 inhibitor SAR

Direct Patent Role: Enabling Step in Macrocyclic Inhibitor Synthesis

The compound is explicitly claimed as a critical reagent in the final coupling step for HCV NS3 protease inhibitors. In U.S. Patent 8,080,654 (Example 7), 1R,2S-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide hydrochloride is reacted with a macrocyclic carboxylic acid to form vaniprevir (MK-7009) [2]. Similarly, the tosylate salt is used in the synthesis of asunaprevir (BMS-650032) via HATU/DIPEA coupling . The free base (CAS 772337-53-8) serves as the non-salt storing precursor often preferred when in-situ neutralization protocols are employed to avoid salt metathesis complications [1].

process chemistry patent synthesis MK-5172 intermediate asunaprevir intermediate

Supply Form Purity: Free Base Crystalline Properties vs. Amorphous or Low-Purity Alternates

The free base (CAS 772337-53-8) is described as a crystalline solid, a characteristic typically associated with superior purity profiles compared to amorphous solids or viscous oils . Commercial sources of the free base report purity specifications of 95–98% (HPLC), while non-crystalline or poorly characterized forms may show batch-to-batch variability that complicates stoichiometric calculations in coupling reactions . The hydrochloride salt (CAS 630421-49-7) is available at 97% purity, and the tosylate salt (CAS 1028252-16-5) at 99%, but these include additional counterion mass and may not be suitable for all synthetic protocols .

crystalline free base solid-state characterization purity specifications

P1 Vinyl Is Preferred Over Hydrogenated Ethyl Analog in Optimized Inhibitors

The vinyl moiety on the cyclopropane ring is critical for optimal inhibitory potency. In the vaniprevir discovery program, the P1 moiety was extensively optimized; the final clinical candidate contains the vinyl group, whereas the corresponding (1R,2R)-ethyl analog (derived from a structurally related P1 fragment) was not selected for development [2]. The J. Med. Chem. 2004 SAR study explicitly states that 'the incorporation of a vinyl group with the proper configuration onto this small cycle produced inhibitors of the protease with much improved in vitro potency' compared to saturated or non-vinyl-substituted cyclopropane analogs [1].

vinyl group SAR ethyl analog comparison NS3 protease inhibitor optimization

Optimal Use Scenarios for Procuring (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide (CAS 772337-53-8)


In-House Macrocyclization: Custom Coupling of the P1 Warhead to Novel Macrocyclic Cores

Medicinal chemistry and process chemistry teams developing proprietary HCV NS3/4A inhibitors require the free base to conjugate the vinylcyclopropylsulfonamide warhead to macrocyclic carboxylic acids via HATU/DIPEA coupling. The free base eliminates salt counterion variables, enabling precise stoichiometric control [2][3]. This is the protocol employed in the discovery of vaniprevir and grazoprevir.

SAR Exploration of Non-Macrocyclic or Acyclic NS3 Protease Inhibitors

Research groups exploring non-macrocyclic inhibitor scaffolds need the P1 (1R,2S) fragment for structure-activity relationship studies. The vinyl group provides potency advantages of several-fold over saturated or ethyl analogs, while the 1R,2S configuration is essential for on-target activity [1]. The free base format allows simple coupling to diverse peptide or peptidomimetic backbones without salt interference.

Reference Standard Preparation for Analytical and Quality Control (QC) Method Development

Analytical development groups preparing impurity reference standards for asunaprevir, vaniprevir, or grazoprevir require the free base (as the P1 fragment is a known degradant or starting-material impurity). The crystalline free base at ≥98% purity serves as a well-defined chemical marker for HPLC method validation . This application is supported by the compound's recognized status as a listed impurity standard (Asunaprevir Impurity 1).

Crystalline Form Screening: Free Base Solid-State Characterization for Pre-Formulation

Teams conducting solid-state characterization of the free base crystalline form prior to salt selection can benchmark solubility, hygroscopicity, and stability of the non-ionized species. The crystalline free base provides a baseline physicochemical profile against which hydrochloride, tosylate, and other salt forms are compared . This is standard practice in pre-formulation development of antiviral candidates.

Quote Request

Request a Quote for (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.